BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Ociperlimab
and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ocipumaltib

Cat. No.: B15607502

For Researchers, Scientists, and Drug Development Professionals
Introduction

Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets
the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a co-inhibitory
immune checkpoint receptor.[1][2][3] TIGIT is expressed on various immune cells, including
activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3][4] Its engagement
with ligands such as CD155 (PVR) on tumor cells suppresses the anti-tumor immune response.
[1][5] The combination of an anti-TIGIT antibody like ociperlimab with an anti-Programmed
Death 1 (PD-1) antibody, such as tislelizumab, is based on preclinical and clinical evidence
suggesting a synergistic effect in overcoming tumor-induced immune suppression.[6][7][8] This
document provides an overview of the mechanism of action, clinical data, and relevant
experimental protocols for the study of ociperlimab in combination with anti-PD-1 therapy.

Mechanism of Action: Dual Blockade of TIGIT and
PD-1

The TIGIT and PD-1 pathways are distinct, non-redundant inhibitory checkpoints that suppress
T-cell and NK cell function. TIGIT competes with the co-stimulatory receptor CD226 for binding
to CD155, thereby delivering an inhibitory signal.[1][8] The PD-1 receptor, upon binding its
ligand PD-L1 on tumor cells, also inhibits T-cell activation.[8] Preclinical studies have shown
that TIGIT and PD-1 are often co-expressed on tumor-infiltrating lymphocytes, and that dual
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blockade can lead to enhanced immune cell activation and more potent anti-tumor activity than
targeting either pathway alone.[6][8]

Ociperlimab is designed to block the TIGIT-CD155 interaction with high affinity and specificity.
[3][4][6] As an Fc-competent IgG1 antibody, it may also contribute to the depletion of TIGIT-
expressing regulatory T cells (Tregs) through antibody-dependent cellular cytotoxicity (ADCC).
[3][9] Combining ociperlimab with an anti-PD-1 antibody like tislelizumab aims to release two
key brakes on the anti-tumor immune response, potentially restoring T-cell function and
improving clinical outcomes.[8][10]
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Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

Clinical Application & Data

The combination of ociperlimab and the anti-PD-1 antibody tislelizumab has been evaluated in

several clinical trials across different cancer types.

~linical Trials C :

Trial Cancer Treatment Key
o Phase o Status
Identifier Type Arms Objective
Assess
safety,
AdvanTIG- Advanced -
) o tolerability,
105 Solid Tumors  Ociperlimab + )
1/1b ) o and Ongoing
(NCT040478 (incl. NSCLC  Tislelizumab o
preliminary
62) cohort) ]
anti-tumor
activity.[2][11]
Ociperlimab + Compare
AdvanTIG- ] Tislelizumab efficacy (OS,
PD-L1-high
302 ] VS. PFS) of the )
3 Metastatic ] o Terminated
(NCT047469 Pembrolizum combination
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Tislelizumab of care.[7][12]
A:
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Tislelizumab )
204 Small Cell experimental
2 + cCRTB: Completed
(NCT049525 Lung Cancer o arms vs.
Tislelizumab
97) (LS-SCLC) control.[13]
+ cCRTC:
[14]
cCRT alone

Note on AdvanTIG-302: In 2025, the Phase 3 AdvanTIG-302 trial was discontinued following a
futility analysis, which indicated the study was unlikely to meet its primary endpoint of overall

survival.[15] No new safety signals were identified.[15]
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Efficacy Data: AdvanTIG-105 (NSCLC Cohort)

Data from the dose-expansion cohort in treatment-naive, PD-L1-positive metastatic non-small
cell lung cancer (NSCLC) showed promising anti-tumor activity.[11][16]

. . . PD-L1 TC 1-49% PD-L1 TC 250%
Efficacy Endpoint All Patients (n=39)
(n=25) (n=14)
Unconfirmed ORR
53.8% (37.2-69.9) 44.0% (24.4-65.1) 71.4% (41.9-91.6)
(95% ClI)
Disease Control Rate
89.7% 88.0% 92.9%
(DCR)
Median PFS (95% CI) 5.4 months (4.2-NE) 5.2 months 5.6 months

ORR: Overall Response Rate; PFS: Progression-Free Survival; TC: Tumor Cell; NE: Not
Evaluable. Data presented at the 2022 IASLC World Conference on Lung Cancer.[11]

Safety Data: AdvanTIG-105 (NSCLC Cohort)

The combination of ociperlimab and tislelizumab demonstrated an acceptable safety profile,
with most adverse events being low-grade.[11][16][17]

Adverse Event (AE)

Any Grade Grade =3
Category
Treatment-Emergent AEs

95.0% (38/40) 27.5% (11/40)
(TEAES)
Treatment-Related AEs

77.5% (31/40) 10.0% (4/40)
(TRAES)
Serious AEs 25.0% (10/40)

AEs leading to discontinuation 7.5% (3/40)

Most common TEAEs included decreased appetite, rash, anemia, nausea, and dyspnea.[17]
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Efficacy Data: AdvanTIG-204 (LS-SCLC)

In this Phase 2 study, adding immunotherapy to concurrent chemoradiotherapy (cCRT) showed
a trend for improved outcomes, but adding ociperlimab to tislelizumab did not appear to provide
additional benefit.[13][18]

Arm A (Oci + Tis + Arm B (Tis + cCRT) Arm C (cCRT

Efficacy Endpoint
cCRT) (n=41) (n=42) alone) (n=43)

Median PFS (95% CI)  12.6 months (8.7-NE) 13.2 months (8.5-NE) 9.5 months (8.3-14.4)

Objective Response

Numerically Higher Numerically Higher
Rate (ORR)

Complete Response

7.3% 9.5% Numerically Lower
(CR) Rate

Oci: Ociperlimab; Tis: Tislelizumab; cCRT: Concurrent Chemoradiotherapy.[13]

Experimental Protocols
Protocol 1: Clinical Trial Design for Combination
Therapy

This protocol outlines a general framework for a clinical study evaluating ociperlimab and an
anti-PD-1 antibody.

1. Primary Objectives:

To evaluate the efficacy (e.g., Overall Survival, Progression-Free Survival) of ociperlimab
plus an anti-PD-1 antibody compared to a control arm.[7]

To assess the safety and tolerability of the combination therapy.[2][7]

N

. Key Endpoints:

Primary: Overall Survival (OS) and/or Progression-Free Survival (PFS) assessed by an
Independent Review Committee (IRC) per RECIST v1.1.[7]
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Secondary: Overall Response Rate (ORR), Duration of Response (DOR), Disease Control
Rate (DCR), safety profile, and patient-reported outcomes.[7][11]

Exploratory: Association of biomarkers (e.g., PD-L1, TIGIT expression) with clinical
outcomes.[19]

. Patient Selection Criteria (lllustrative):

Inclusion: Histologically confirmed unresectable or metastatic solid tumor, measurable
disease per RECIST vl.1, specified PD-L1 expression status (e.g., 250%), ECOG
performance status of 0 or 1.[7][20]

Exclusion: Prior therapy with anti-TIGIT or anti-PD-1/PD-L1 agents, known oncogenic driver
mutations (e.g., EGFR/ALK in NSCLC), active autoimmune disease.[7][21]

. Dosing and Administration:
Ociperlimab: 900 mg administered intravenously (1V).[11][16]
Tislelizumab (or other anti-PD-1): 200 mg administered IV.[11][16]

Schedule: Both agents administered sequentially every 3 weeks (Q3W) until disease
progression or unacceptable toxicity.[2][11][16]
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Caption: Generalized workflow for a randomized clinical trial of combination therapy.
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Protocol 2: Assessment of Tumor Response (RECIST
1.1)

1. Principle: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a
standardized method to measure tumor burden and define objective response.

2. Methodology:

o Baseline Assessment: Identify and measure "target lesions” (up to 5 total, max 2 per organ)
and note "non-target lesions" at baseline using imaging (CT or MRI). The sum of the longest
diameters (SLD) of all target lesions is calculated.

o Follow-up Assessment: Repeat imaging at predefined intervals (e.g., every 6-9 weeks).
o Response Classification:
o Complete Response (CR): Disappearance of all target lesions.

o Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to
baseline.

o Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the
smallest sum recorded, or the appearance of new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

Protocol 3: Biomarker Analysis - Immune Cell Profiling

1. Principle: To characterize the pharmacodynamic effects of the combination therapy on
peripheral immune cell populations.[22]

2. Sample Collection:

o Collect peripheral blood in appropriate anticoagulant tubes (e.g., EDTA or CPT) at baseline
and at specified time points post-treatment (e.g., Cycle 1 Day 8, Cycle 2 Day 1).[22]

3. Methodology (Flow Cytometry):
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.

Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key
immune subsets. A typical panel might include:

o T-Cells: CD3, CD4, CD8

o Regulatory T-Cells (Tregs): CD3, CD4, CD25, FoxP3
o Checkpoint Expression: TIGIT, PD-1

Acquire data on a multi-color flow cytometer.

Analyze data using appropriate software to quantify changes in cell populations (e.qg.,
decrease in peripheral Tregs) and receptor occupancy post-treatment.[22]

. Methodology (Cytokine Analysis):
Isolate plasma from blood samples.

Use multiplex immunoassays (e.g., Meso Scale Discovery panels) to measure the
concentration of key pro-inflammatory cytokines and chemokines, such as IFN-y and TNF-q,
to assess immune activation.[22]
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Caption: Logical flow of the mechanism of action for dual blockade therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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